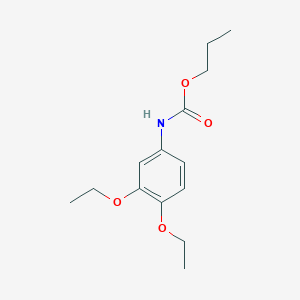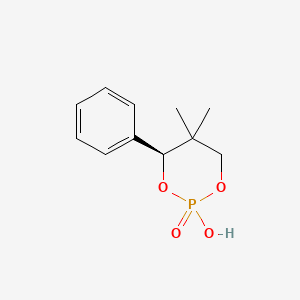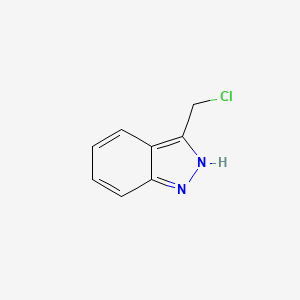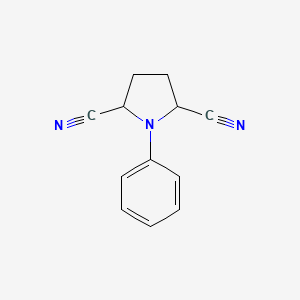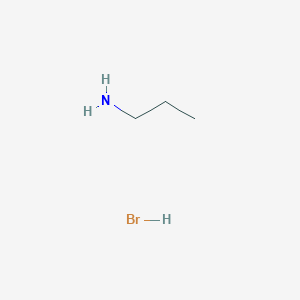
Bromure de N-propylammonium
Vue d'ensemble
Description
propylamine hydrobromide is an organic salt with the chemical formula C3H9N.HBr. It is commonly used in the formation of two-dimensional hybrid perovskites, which are materials with promising applications in optoelectronics, such as light-emitting diodes and solar cells .
Applications De Recherche Scientifique
propylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of hybrid perovskites, which are studied for their optoelectronic properties.
Biology: It can be used in studies involving ion-exchange processes and membrane transport.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: It is used in the production of perovskite-based solar cells and light-emitting diodes
Mécanisme D'action
Target of Action
N-Propylammonium bromide is an organic salt that is primarily used in the formation of two-dimensional hybrid perovskites . It is used as a precursor to prepare high-performance blue perovskite light-emitting diodes . The primary target of N-Propylammonium bromide is the perovskite structure, which it helps to form and stabilize .
Mode of Action
The mode of action of N-Propylammonium bromide involves its interaction with the perovskite structure. As a precursor, N-Propylammonium bromide contributes to the formation of the perovskite structure, which is crucial for the performance of perovskite-based solar cells . The interaction of N-Propylammonium bromide with the perovskite structure results in the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Biochemical Pathways
It is known that n-propylammonium bromide plays a significant role in the synthesis of mixed cation or anion perovskites, which are crucial for the performance of perovskite-based solar cells .
Pharmacokinetics
It is known that n-propylammonium bromide is used in the formation of two-dimensional hybrid perovskites , suggesting that it is likely to be absorbed and distributed within the perovskite structure.
Result of Action
The result of the action of N-Propylammonium bromide is the formation of two-dimensional hybrid perovskites, which are used in the creation of high-performance blue perovskite light-emitting diodes . This contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Action Environment
The action of N-Propylammonium bromide is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the formation of two-dimensional hybrid perovskites by N-Propylammonium bromide is carried out under specific conditions . .
Analyse Biochimique
Biochemical Properties
It is known to be used in the formation of two-dimensional hybrid perovskites
Cellular Effects
It has been used in the production of perovskite solar cells
Molecular Mechanism
It is known to be used as a precursor in the synthesis of perovskite solar cells
Temporal Effects in Laboratory Settings
It is known to be used in the production of perovskite solar cells, which have shown high power conversion efficiency and long-term stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
propylamine hydrobromide can be synthesized by reacting n-propylamine with hydrobromic acid. The reaction typically involves the following steps:
Mixing: n-Propylamine is mixed with an aqueous solution of hydrobromic acid.
Heating: The mixture is heated to facilitate the reaction.
Crystallization: The resulting solution is cooled to allow the formation of propylamine hydrobromide crystals.
Filtration and Drying: The crystals are filtered out and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of propylamine hydrobromide involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
propylamine hydrobromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include aqueous or alcoholic solutions and moderate temperatures.
Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
Substitution Reactions: The major products are typically the substituted ammonium compounds and the corresponding bromide salts.
Ion-Exchange Reactions: The products depend on the specific ions involved in the exchange.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butylammonium bromide
- Phenethylammonium bromide
- Tetrapropylammonium bromide
- N-Propylmagnesium bromide
Uniqueness
propylamine hydrobromide is unique due to its specific chain length and the resulting properties it imparts to the perovskite structures. Compared to other ammonium bromides, it offers a balance between ionic strength and steric effects, making it particularly suitable for forming stable and efficient perovskite materials .
Propriétés
IUPAC Name |
propan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYQJCPZZBFMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4905-83-3 | |
| Record name | Propylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




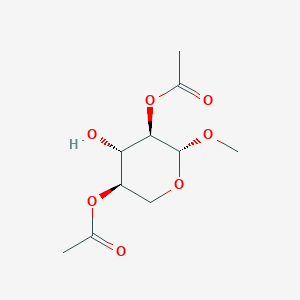
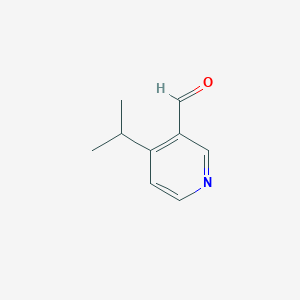
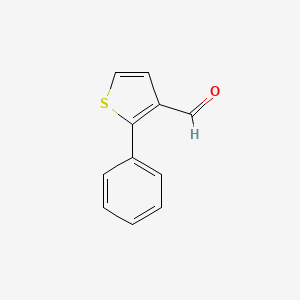
![ethyl 4-oxo-5,7-dihydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B1643256.png)

